molecular formula C21H34O4 B12417339 Tetrahydrocorticosterone-d3

Tetrahydrocorticosterone-d3

Cat. No.: B12417339
M. Wt: 353.5 g/mol
InChI Key: RHQQHZQUAMFINJ-XPQCHRFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydrocorticosterone-d3 is a deuterium-labeled version of tetrahydrocorticosterone, an endogenous glucocorticoid hormone. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in the quantitation and analysis of biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydrocorticosterone-d3 involves the incorporation of deuterium atoms into the tetrahydrocorticosterone molecule. This is typically achieved through deuterium exchange reactions, where hydrogen atoms in the molecule are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out under controlled conditions to maintain the stability and integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrocorticosterone-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .

Scientific Research Applications

Tetrahydrocorticosterone-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and metabolic studies.

    Biology: Helps in studying the metabolic pathways and interactions of glucocorticoids.

    Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Employed in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of tetrahydrocorticosterone-d3 involves its interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates the expression of various genes involved in inflammatory and immune responses. The deuterium labeling allows for precise tracking and analysis of its metabolic pathways and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydrocorticosterone-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in research studies. This makes it a valuable tool in various scientific applications, particularly in the fields of pharmacokinetics and metabolic research .

Properties

Molecular Formula

C21H34O4

Molecular Weight

353.5 g/mol

IUPAC Name

2,2-dideuterio-1-[(3R,5R,8S,9S,10S,11S,13S,14S,17S)-17-deuterio-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone

InChI

InChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-17,19,22-24H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,17+,19-,20+,21+/m1/s1/i11D2,16D

InChI Key

RHQQHZQUAMFINJ-XPQCHRFWSA-N

Isomeric SMILES

[2H][C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)C(=O)C([2H])([2H])O

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O)O

Origin of Product

United States

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